Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt)

Description

BenchChem offers high-quality Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H88N14O23S |

|---|---|

Molecular Weight |

1477.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H88N14O23S/c1-35(2)57(78-63(94)45(21-23-53(82)83)71-52(81)30-38-31-56(88)103-51-33-40(102-4)18-19-41(38)51)66(97)75-44(16-9-11-26-67)60(91)74-47(25-28-104-5)62(93)77-49(34-55(86)87)64(95)70-36(3)59(90)73-46(22-24-54(84)85)61(92)76-48(29-37-13-7-6-8-14-37)65(96)72-43(58(68)89)15-10-12-27-69-42-20-17-39(79(98)99)32-50(42)80(100)101/h6-8,13-14,17-20,31-33,35-36,43-49,57,69H,9-12,15-16,21-30,34,67H2,1-5H3,(H2,68,89)(H,70,95)(H,71,81)(H,72,96)(H,73,90)(H,74,91)(H,75,97)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H,86,87)/t36-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1 |

InChI Key |

PCIVGRXEUSCDED-XQNAYWGMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Targeting the Engine of Amyloid-β Production

An In-Depth Technical Guide to the BACE1 Substrate Mca-EVKMDAEF-K(Dnp)-NH2 for Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid plaques in the brain.[1] These plaques are primarily composed of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the Amyloid Precursor Protein (APP).[2] The initial and rate-limiting step in this pathological cascade is catalyzed by the β-site APP cleaving enzyme 1 (BACE1), a transmembrane aspartic protease.[1][2]

Given its pivotal role in Aβ production, BACE1 has become a primary therapeutic target for the development of disease-modifying treatments for AD.[1][3] The core strategy revolves around the discovery of potent and specific inhibitors that can modulate BACE1 activity, thereby reducing the generation of neurotoxic Aβ peptides.[1] High-throughput screening (HTS) of compound libraries is a cornerstone of this discovery process, necessitating robust, sensitive, and reliable enzymatic assays.

This technical guide provides an in-depth exploration of Mca-EVKMDAEF-K(Dnp)-NH2, a premier fluorogenic substrate specifically designed for the precise quantification of BACE1 activity. We will delve into its physicochemical properties, the underlying assay mechanism, and a field-proven experimental protocol, offering researchers, scientists, and drug development professionals a comprehensive resource for its application.

Physicochemical Properties of the BACE1 Substrate

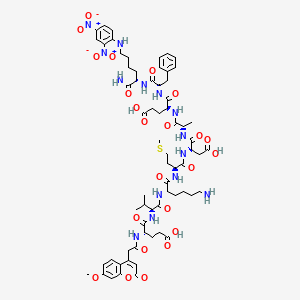

Mca-EVKMDAEF-K(Dnp)-NH2 is a synthetic peptide engineered to act as a highly specific substrate for BACE1. Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET).[4][5] The substrate is composed of three key functional components:

-

Mca (7-methoxycoumarin-4-acetyl): A fluorescent donor group attached to the N-terminus. When excited, Mca has the potential to emit a fluorescent signal.[6][7]

-

Peptide Sequence (Glu-Val-Lys-Met-Asp-Ala-Glu-Phe): An eight-amino-acid sequence that is recognized and specifically cleaved by BACE1. The cleavage site for BACE1 is located between the methionine (Met) and aspartic acid (Asp) residues.[7]

-

K(Dnp) (Lysine conjugated to 2,4-dinitrophenyl): The Dnp group, attached to a lysine residue at the C-terminus, functions as an efficient fluorescence quencher.[7][8]

In its intact state, the close proximity of the Mca donor and the Dnp quencher allows for efficient FRET, resulting in the suppression of Mca's fluorescence.[9]

Quantitative Data Summary

All quantitative data for the BACE1 substrate Mca-EVKMDAEF-K(Dnp)-NH2 are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Full Sequence | Mca-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 | [10] |

| Molecular Formula | C66H86N14O23S | [10] |

| Molecular Weight | 1463.52 g/mol | [10] |

| Formula Weight (Ammonium Salt) | 1477.6 g/mol | [6][7] |

| Purity | ≥95% (as determined by HPLC) | [6][10] |

| Excitation Maximum (λex) | ~328 nm | [6] |

| Emission Maximum (λem) | ~420 nm | [6] |

| Appearance | Lyophilized powder | [6][10] |

| Recommended Storage | -20°C or -80°C, desiccated and protected from light | [6][9][10] |

| Stability | ≥ 4 years when stored correctly as a lyophilized powder | [6] |

Mechanism of Action: Visualizing BACE1 Activity via FRET

The assay principle is elegantly simple and relies on the distance-dependent nature of FRET.[4][11] In the full-length peptide, the energy absorbed by the Mca fluorophore upon excitation is non-radiatively transferred to the nearby Dnp quencher, effectively preventing fluorescence emission.

When BACE1 is present and active, it recognizes its specific cleavage site within the peptide backbone. The enzyme catalyzes the hydrolysis of the peptide bond between the methionine and aspartic acid residues. This cleavage event separates the Mca fluorophore from the Dnp quencher.[7] Once separated, the quenching effect is eliminated, and the Mca group, upon excitation, can now emit its characteristic fluorescence.[8] The resulting increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and, therefore, to the enzymatic activity of BACE1.[12] This allows for real-time, kinetic monitoring of the enzymatic reaction.

Figure 1: Mechanism of the FRET-based BACE1 assay.

Experimental Protocol: A Step-by-Step Guide to Quantifying BACE1 Activity

This protocol provides a robust methodology for performing a kinetic assay of BACE1 activity in a 96-well microplate format. It is designed to be a self-validating system through the inclusion of essential controls.

Reagent Preparation (Expertise & Causality)

-

BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare by dissolving sodium acetate in dH₂O and adjusting the pH to 4.5 with acetic acid.[8][13] Rationale: BACE1 is an aspartyl protease with an optimal pH in the acidic range, reflecting its primary localization in acidic intracellular compartments like endosomes.[2] This buffer mimics the optimal environment for enzymatic activity.

-

Substrate Stock Solution (1-10 mM): Carefully dissolve the lyophilized Mca-EVKMDAEF-K(Dnp)-NH2 substrate in high-quality, anhydrous DMSO.[8] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Rationale: DMSO is a standard solvent for organic molecules. Aliquoting is critical to preserve the integrity and activity of the peptide over time.

-

Recombinant BACE1 Enzyme Working Solution: Thaw the stock recombinant BACE1 enzyme on ice. Immediately before use, dilute the enzyme to the desired final concentration in cold BACE1 Assay Buffer.[8][12] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay (typically in the low nanomolar range). Rationale: Enzymes are sensitive to temperature and freeze-thaw cycles. Diluting in cold buffer immediately before use maintains maximal enzymatic activity.

-

BACE1 Inhibitor (Optional): For screening studies, prepare a stock solution of the inhibitor in DMSO. Create serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent-based artifacts.[8]

Assay Procedure (96-Well Black Plate)

Trustworthiness: The use of a black, opaque-walled plate is crucial to minimize light scatter and background fluorescence, thereby increasing the signal-to-noise ratio and assay sensitivity.

-

Plate Setup: Prepare the reaction wells according to the plate map below. It is recommended to perform all measurements in triplicate.

-

Blank Wells: 100 µL of BACE1 Assay Buffer. (Measures background of the buffer and plate).

-

Substrate Control Wells: 50 µL Assay Buffer + 50 µL Substrate Working Solution. (Measures intrinsic fluorescence/degradation of the substrate).

-

Enzyme Control Wells: 50 µL Diluted BACE1 + 50 µL Assay Buffer. (Measures intrinsic fluorescence of the enzyme preparation).

-

Test Wells: 50 µL Diluted BACE1 + 50 µL Substrate Working Solution.

-

Inhibitor Wells: 50 µL Diluted BACE1 (pre-incubated with inhibitor) + 50 µL Substrate Working Solution.

-

-

Pre-incubation (for inhibitor studies): Add the diluted BACE1 enzyme and inhibitor solution (or vehicle for control wells) to the plate. Allow to pre-incubate for 15-30 minutes at the assay temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells (except the Blank).

-

Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C.[14] Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[8]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. adooq.com [adooq.com]

- 10. β-Secretase Substrate I Peptides (MCA-DNP Pair) Catalog KS012004 Sequence MCA-EVKMDAEFK(DNP)-NH2 (Ammonium Acetate Salt) [ks-vpeptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Application of Mca-EVKMDAEF-K(Dnp)-NH₂ Ammonium Salt

This guide provides a comprehensive technical overview of the fluorogenic peptide substrate, Mca-EVKMDAEF-K(Dnp)-NH₂ ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, mechanism of action, and practical applications of this critical tool, particularly in the context of Alzheimer's disease research. We will explore the causality behind its design and provide robust, field-proven protocols for its use in quantifying enzyme activity.

Molecular Architecture and Core Components

The compound Mca-EVKMDAEF-K(Dnp)-NH₂ is a sophisticated molecular probe engineered for the specific and sensitive detection of β-secretase (BACE-1) activity.[1][2][3][4] Its structure is a synergistic assembly of three key functional units: a fluorophore, a specific peptide sequence, and a quencher.

-

Fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca) Located at the N-terminus, the Mca group is a highly fluorescent moiety. When excited by light at its optimal wavelength (~328 nm), it emits a fluorescent signal at approximately 420 nm.[1][2][3] This provides the detectable signal in enzymatic assays.

-

Peptide Substrate Sequence: EVKMDAEF This specific octapeptide sequence (Glu-Val-Lys-Met-Asp-Ala-Glu-Phe) is derived from the wild-type amyloid precursor protein (APP) and serves as the recognition and cleavage site for β-secretase (BACE-1).[1][5] The enzyme specifically hydrolyzes the peptide bond between the Methionine (Met) and Aspartic acid (Asp) residues.[1] The choice of this sequence is paramount, as it confers specificity, ensuring that the substrate is primarily targeted by BACE-1.

-

Quencher: Lysine(2,4-dinitrophenyl) (K(Dnp)) Positioned at the C-terminus, a lysine residue is chemically modified with a 2,4-dinitrophenyl (Dnp) group. The Dnp moiety functions as an efficient quencher of the Mca fluorophore's emission through a process known as Förster Resonance Energy Transfer (FRET).[6][7]

The C-terminus of the peptide is amidated (-NH₂), which neutralizes the negative charge of the terminal carboxyl group, potentially improving cell permeability and mimicking the natural peptide structure. The "ammonium salt" designation indicates that acidic residues within the peptide (like Glutamic and Aspartic acid) are present in their salt form with ammonium counter-ions, which aids in the solubility and stability of the lyophilized powder.[2][3]

Caption: Core components of the Mca-EVKMDAEF-K(Dnp)-NH₂ substrate.

Mechanism of Action: A FRET-Based Reporter System

The functionality of this substrate is elegantly governed by Förster Resonance Energy Transfer (FRET). In the intact peptide, the Mca fluorophore and the Dnp quencher are held in close proximity by the peptide backbone.

-

Quenched State (Intact Substrate): When the Mca group is excited, it transfers its energy non-radiatively to the nearby Dnp quencher instead of emitting it as fluorescence. This energy transfer keeps the system in a "dark" or low-fluorescence state.[6][7]

-

Cleavage Event: Upon introduction of an active enzyme like BACE-1, the peptide is cleaved at the specific Met-Asp bond.[1]

-

Fluorescent State (Cleaved Substrate): This cleavage event separates the Mca-containing fragment from the Dnp-containing fragment. With the quencher no longer in close proximity, the Mca fluorophore, upon excitation, emits its characteristic fluorescence. The rate of increase in fluorescence is directly proportional to the enzymatic activity.[8]

Caption: FRET mechanism before and after enzymatic cleavage.

Physicochemical Properties and Handling

Accurate and reproducible results depend on the proper handling and storage of the substrate. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆₆H₈₈N₁₄O₂₃S • XNH₃ | [2][3] |

| Molecular Weight | ~1477.6 g/mol (as free base) | [1][2][3] |

| Purity | ≥95% | [2][3] |

| Appearance | Lyophilized powder | [2][3] |

| Excitation Maximum (λex) | ~328 nm | [1][2][3] |

| Emission Maximum (λem) | ~420 nm | [1][2][3] |

| Solubility | Soluble in 5% aqueous NH₃ (1 mg/ml) or DMSO | [3] |

| Storage | Store lyophilized and desiccated at -20°C. Protect from light. | [4][6] |

| Stability | ≥ 4 years when stored correctly as a lyophilized powder. | [2][6] |

Expert Insight: The choice of solvent for reconstitution is critical. While aqueous ammonia is an option, DMSO is often preferred for creating high-concentration stock solutions (e.g., 10 mM). These stocks should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Always protect solutions from light to prevent photobleaching of the Mca fluorophore.

Experimental Protocol: BACE-1 Activity Assay

This protocol provides a robust framework for measuring BACE-1 activity. All steps should be performed on ice until the final incubation.

A. Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for BACE-1 activity, typically 50 mM Sodium Acetate, pH 4.5. The acidic pH is crucial as BACE-1 is an aspartyl protease with an acidic pH optimum.

-

Substrate Stock Solution (10 mM): Carefully reconstitute the lyophilized Mca-EVKMDAEF-K(Dnp)-NH₂ in high-quality, anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing.

-

Substrate Working Solution (e.g., 100 µM): Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is often near the enzyme's Km value.

-

Enzyme Solution: Dilute recombinant BACE-1 enzyme in Assay Buffer to the desired concentration. The final concentration should be chosen to ensure the reaction rate is linear over the desired measurement period.

B. Assay Procedure

-

Plate Setup: Use a 96-well black microplate to minimize background fluorescence and light scattering.[8]

-

Controls:

-

Substrate Blank: Well containing only Assay Buffer and the Substrate Working Solution (to measure background fluorescence).

-

Enzyme Control: Well containing only Assay Buffer and the Enzyme Solution.

-

Test Wells: Wells containing the Enzyme Solution.

-

-

Reaction Initiation: Add the Enzyme Solution to the appropriate wells. To initiate the reaction, add the Substrate Working Solution to all wells, bringing the total volume to a consistent final volume (e.g., 100 µL). Mix gently.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the incubation temperature (typically 37°C). Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at ~328 nm and emission at ~420 nm.[8]

C. Data Analysis

-

Background Subtraction: Subtract the fluorescence readings of the Substrate Blank from all other readings at each time point.[8]

-

Determine Initial Velocity (V₀): Plot fluorescence intensity (in Relative Fluorescence Units, RFU) versus time (in seconds or minutes). Identify the initial linear portion of the curve and calculate the slope. This slope (RFU/min) represents the initial reaction velocity (V₀) and is directly proportional to the enzyme activity.[8][9]

-

Enzyme Inhibition Studies: To determine the potency of an inhibitor (IC₅₀), perform the assay with varying concentrations of the inhibitor while keeping the enzyme and substrate concentrations constant. Plot the percent inhibition against the logarithm of the inhibitor concentration.

Caption: A standard workflow for a BACE-1 fluorogenic assay.

Application in Enzyme Kinetics

This substrate is an invaluable tool for characterizing the kinetic properties of BACE-1 and for screening potential inhibitors.[10]

-

Michaelis-Menten Kinetics: By measuring the initial reaction rate (V₀) at various substrate concentrations, one can generate a Michaelis-Menten plot.[11][12] From this data, key kinetic parameters can be determined:

-

Vmax: The maximum reaction rate when the enzyme is saturated with the substrate.[10][11]

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[11][13]

-

-

Inhibitor Characterization: The substrate is used to determine the inhibition constant (Ki) and the mechanism of action of novel BACE-1 inhibitors, which are key goals in the development of therapeutics for Alzheimer's disease.[14]

Conclusion

Mca-EVKMDAEF-K(Dnp)-NH₂ ammonium salt is a highly specific and sensitive fluorogenic substrate that has become a cornerstone in BACE-1 research. Its rational design, leveraging a specific peptide sequence and FRET chemistry, provides a reliable system for quantifying enzyme activity. The robust protocols and clear mechanistic understanding outlined in this guide empower researchers to generate high-quality, reproducible data, thereby accelerating the discovery and development of novel therapeutics targeting the amyloid pathway in Alzheimer's disease.

References

- Benchchem. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaeW5kDpSiiXMXo5ZHhkC_MfzKJ4d7OP_hKf1H_vie-rP9Z_H_mjfpZtYcQUFO88lgoFyS2XIe7AwFNFnin16ouoQfNADUXXyJgKVfR8Lhw3NuTSI1hO3dxkksTQkG6-17fahs-C6NjA==]

- Cayman Chemical. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) (β-Secretase Fluorogenic Substrate). [URL: https://www.caymanchem.com/product/10007890/mca-evkmdaef-k(dnp)-nh2-(ammonium-salt)]

- Biomol. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt). [URL: https://www.biomol.com/products/cay-10007890-mca-evkmdaef-k-dnp-nh2-ammonium-salt.html]

- Labchem Catalog. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt). [URL: https://www.labchem.com.my/products/mca-evkmdaef-k-dnp-nh2-ammonium-salt-10007890]

- Active Motif. β-Secretase Substrate I Peptides (MCA-DNP Pair). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgp7RoM9mpojadcgBOLayjCGGCgKbv-RnRYDUFdI_QwB9qt7kFKpzHLK94EsOXu807rTHXfjK8-sox0pzEMZmpHRj6UAtIau0i5U1E8JFJjqaGFmvMbQvYXKJ1hoydI7LUqOnmsLiQQ9nxHX66nnw3SNHVItOjX1pKuKaFo8btIRriL4ruQHna8oDces11Ktc10oJkrbf0dzbXwaz434QM_BcBzzx0_XlMF3PsX1f4VUyyTppd_lCedpuMve831gttoy-tUeN5ZaESoZr8xw==]

- Adooq Bioscience. Mca-SEVNLDAEFK(Dnp)-NH2. [URL: https://www.adooq.com/mca-sevnldaefk-dnp-nh2.html]

- MedChemExpress. Mca-SEVNLDAEFK(Dnp)-NH2 | Fluorescent substrate. [URL: https://www.medchemexpress.com/mca-sevnldaefk-dnp-nh2.html]

- MedChemExpress. Mca-SEVKMDAEFRK(Dnp)RR-NH2 | TOP Substrate. [URL: https://www.medchemexpress.com/mca-sevkmdAEFRK(Dnp)rr-nh2.html]

- Fisher Scientific. CPC Scientific MCA-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Lys(DNP)-NH2 (ammonium acetate salt). [URL: https://www.fishersci.

- Isca Biochemicals. Mca-RPKPVE-Nval-WR-K(Dnp)-NH2. [URL: https://www.iscabiochemicals.com/product/mca-rpkpve-nval-wr-k-dnp-nh2]

- University of Messina. Enzyme Kinetics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIELCS6Rg-5TeNtV3trwT3pqt-DnyzFPQIPvlDWJt4sX7DguwIC9vHz2WkVdHQ3bzvZ_sLYM_JWI9x9m5XBwghMf-BptgNWbFA3gRI2HJlXwmmEULXoYau5hO2wYmjTazkrxN2FobQ__Hhq7PkbtTv2tu5]

- University of Debrecen. INVESTIGATION OF THE INDUSTRIALLY APPLICABLE SYNTHESIS OF IMINODIACETIC ACID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2RFttTs_cfE_Ttq_vVbsby9fw7EMgkVNJdNBXEDgedwHsD_rLMf--_TitLtzNLvljH6BOZ3-HqbiCjuVvIYvT_E7ngQjb8tD6a1NjuGHNTo_xvru0BCZYNBiHeuOkuSyVHVHDeNrv2jQ4tNun1JTcFi5mBM0jx3qHA5Xqh9vG]

- BenchChem. A Comparative Guide to the Specificity of the Fluorogenic Substrate Mca-Pro-Leu-Gly-Leu. [URL: https://www.benchchem.com/uploads/docs/BCCC2459-guide.pdf]

- Jack Westin. Kinetics - Control Of Enzyme Activity - MCAT Content. [URL: https://jackwestin.com/resources/mcat-content/biochemistry/kinetics-control-of-enzyme-activity]

- MedChemExpress. Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 | MMP Fluorogenic Substrate. [URL: https://www.medchemexpress.com/mca-p-cha-g-nva-ha-dap-dnp-nh2.html]

- Chem-Impex. Mca-Pro-β-cyclohexyl-Ala-Gly-Nva-His-Ala-Dap(Dnp)-NH2 trifluoroacetate. [URL: https://www.chemimpex.

- TeachMe Physiology. Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [URL: https://teachmephysiology.com/biochemistry/protein-function/enzyme-kinetics/]

- University of Porto. Enzyme kinetics: the whole picture reveals hidden meanings. [URL: https://sigarra.up.pt/fcup/pt/pub_geral.pub_view?pi_pub_base_id=406001]

- Biomodel. Enzyme Kinetics. [URL: https://biomodel.uah.es/en/model2/enz/kinetics.htm]

- PubMed. The effect of the chemical nature of the side chains of amatoxins in the inhibition of eukaryotic RNA polymerase B. [URL: https://pubmed.ncbi.nlm.nih.gov/7240455/]

Sources

- 1. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) | Cayman Chemical | Biomol.com [biomol.com]

- 4. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) - Labchem Catalog [www2.labchem.com.my]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enzymatic kinetics [wpage.unina.it]

- 10. jackwestin.com [jackwestin.com]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. sigarra.up.pt [sigarra.up.pt]

- 13. Enzyme Kinetics [biomodel.uah.es]

- 14. The effect of the chemical nature of the side chains of amatoxins in the inhibition of eukaryotic RNA polymerase B - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimization of Mca-EVKMDAEF-K(Dnp)-NH2 Solubilization for High-Fidelity BACE1 Kinetic Assays

Topic: Solubility of Mca-EVKMDAEF-K(Dnp)-NH2 in DMSO vs. Water Content Type: In-Depth Technical Guide Audience: Senior Researchers, Assay Developers, and Medicinal Chemists[1]

Executive Summary

The fluorogenic peptide Mca-EVKMDAEF-K(Dnp)-NH2 is a widely utilized substrate for determining

Critical Finding: This peptide exhibits negligible solubility in neutral water and is prone to rapid hydrophobic aggregation in aqueous buffers if not properly processed. Direct dissolution in water results in micro-precipitation, leading to aberrant fluorescence quenching (via the Inner Filter Effect) and non-linear kinetic data.

The Directive:

-

Primary Solvent: 100% Anhydrous DMSO (Stock Solution).[1]

-

Secondary Solvent: Aqueous Buffer (Working Solution, only after DMSO predissolution).

-

Limit: Final assay DMSO concentration should typically remain

5% to preserve BACE1 enzymatic activity, though the enzyme is relatively robust.

Molecular Architecture & Solubility Physics[1]

To master the solubilization of this substrate, one must understand the competition between its backbone and its terminal modifications.

The Hydrophobic Anchors

While the core peptide sequence (EVKMDAEF ) contains hydrophilic residues (Glu, Lys, Asp), the solubility profile is dominated by the N- and C-terminal modifications:[1]

-

Mca (N-term): A bulky, bicyclic aromatic coumarin derivative.[1] Highly hydrophobic.

-

Dnp (C-term on Lysine): A nitro-aromatic ring.[1] Poorly water-soluble and promotes

stacking interactions.[1]

The Aggregation Mechanism

In pure water (high dielectric constant,

-

Intramolecular collapse: The peptide folds, bringing Mca and Dnp closer than the random coil state, altering baseline quenching.

-

Intermolecular aggregation: Multiple peptide chains stack, forming colloidal particles that scatter light and inhibit enzyme access.

Why DMSO?

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent.[1][5] It effectively solvates the aromatic rings of Mca and Dnp, disrupting

Solvent Compatibility Profile

The following table summarizes the behavior of Mca-EVKMDAEF-K(Dnp)-NH2 across different solvent systems.

| Solvent System | Solubility Status | Stability | Suitability |

| 100% Water | Insoluble / Aggregates | Poor (Hydrolysis risk if stored) | DO NOT USE |

| 100% DMSO (Anhydrous) | High (> 5 mM) | Excellent (> 6 months at -20°C) | Ideal for Stock |

| 50% Acetic Acid | Moderate | Good | Alternative for very hydrophobic analogs |

| PBS (pH 7.4) | Low (< 50 µM) | Variable (Aggregation over time) | Assay Buffer (Only via dilution) |

| Na-Acetate (pH 4.5) | Moderate (< 100 µM) | Good (Optimal for BACE1) | Optimal Assay Buffer |

*Note: Solubility in aqueous buffers is only achievable by diluting from a concentrated DMSO stock.

The "Golden Path" Solubilization Protocol

This protocol is designed to maximize peptide monomericity and ensure assay reproducibility.

Phase 1: Stock Solution Preparation (1 mM - 5 mM)[1]

-

Equilibration: Allow the lyophilized peptide vial to warm to room temperature (approx. 20 mins) before opening. This prevents atmospheric moisture condensation, which degrades the peptide.

-

Solvent Addition: Add 100% Anhydrous DMSO to the vial.

-

Target Concentration: 2 mM is a standard robust starting point.

-

Calculation: Volume (

L) = [Mass (mg) / MW (1477.6 g/mol )]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes. The solution must be optically clear.

-

Storage: Aliquot immediately into light-protected (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Working Solution (Assay Preparation)

Crucial Step: Never add water to the DMSO stock. Always add the DMSO stock to the buffer.

-

Buffer Prep: Prepare the BACE1 Reaction Buffer (typically 50 mM Sodium Acetate, pH 4.5).

-

Rapid Dilution:

-

Pipette the required volume of buffer into a tube.

-

While vortexing the buffer gently, inject the DMSO stock directly into the liquid vortex.

-

Target: This creates the 2X Substrate Working Solution (e.g., 20 µM substrate in 2% DMSO).

-

-

Final Assay Assembly: Add 50 µL of 2X Substrate to 50 µL of Enzyme solution.

-

Final Conc: 10 µM Substrate, 1% DMSO.

-

Visualization: Solubilization & Assay Workflow

The following diagram illustrates the critical decision points and physical states of the peptide during the preparation process.

Caption: Workflow logic for Mca-EVKMDAEF-K(Dnp)-NH2 preparation. Green paths indicate the optimal protocol; red paths indicate failure modes.

Troubleshooting & Quality Control

Even with DMSO, issues can arise.[6] Use this self-validating QC checklist.

The "Inner Filter Effect" Check

High concentrations of the Dnp quencher can absorb the excitation light (320-330 nm) or the emitted light (390-420 nm), causing a false reduction in signal.[1]

-

Validation: Prepare a dilution series of the substrate (e.g., 1, 5, 10, 20, 50 µM) in assay buffer without enzyme.

-

Result: Fluorescence should be low (quenched) but linear with concentration. If the curve plateaus or dips at high concentrations, you have aggregation or inner filter effects.

Visual Scattering

-

Hold the working solution up to a light source.

-

Pass: Perfectly clear.

-

Fail: Any "haze," opalescence, or visible particulates indicates the DMSO concentration was too low during the initial dissolution or the buffer pH is causing isoelectric precipitation.

FRET Mechanism Diagram

Understanding the physical state of the molecule helps in troubleshooting.

Caption: FRET mechanism. Intact peptide (Left) exhibits quenched fluorescence.[1] BACE1 cleavage (Center) releases the Mca-containing fragment (Right), restoring fluorescence.[1]

References

-

Turner, R. T., et al. (2001).[1] "Substrate specificity of BACE1, the protein responsible for the beta-secretase cleavage of amyloid precursor protein."[7] Biochemistry, 40(34), 10001-10006.[1]

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for Inner Filter Effect and FRET mechanisms).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) - Labchem Catalog [www2.labchem.com.my]

- 3. lifetein.com [lifetein.com]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: High-Throughput BACE1 Assay Using the Fluorogenic Substrate Mca-EVKMDAEF-K(Dnp)-NH2 in a 96-Well Plate Format

Introduction: Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1][2] The production of these toxic Aβ peptides is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartic protease.[3][4] This positions BACE1 as a critical therapeutic target for the development of disease-modifying treatments for AD.[1][5] Consequently, robust and reliable high-throughput screening (HTS) assays are essential for the discovery and characterization of novel BACE1 inhibitors.[5][6]

This guide provides a comprehensive protocol for a sensitive and efficient BACE1 assay in a 96-well plate format, utilizing the fluorogenic substrate Mca-EVKMDAEF-K(Dnp)-NH2. This substrate is a synthetic peptide engineered to mimic the "Swedish" mutation of the amyloid precursor protein (APP), a modification known to enhance its cleavage by BACE1.[7][8]

Assay Principle: Fluorescence Resonance Energy Transfer (FRET)

The assay leverages the principle of Fluorescence Resonance Energy Transfer (FRET), a quantum mechanical phenomenon that allows for the monitoring of enzymatic cleavage in real-time.[7][8][9] The Mca-EVKMDAEF-K(Dnp)-NH2 substrate is dual-labeled with a fluorescent donor molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor molecule, 2,4-dinitrophenyl (Dnp).[7][10]

In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the energy from the excited Mca fluorophore is non-radiatively transferred to the Dnp quencher.[7][9][10] This results in a significant dampening of the Mca fluorescence. Upon cleavage of the peptide bond between the fluorophore and the quencher by BACE1, the Mca-containing fragment is liberated.[6][7] This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to BACE1 activity.[6][7]

Caption: FRET mechanism of the BACE1 assay.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Recombinant Human BACE1 | Varies | Varies | -80°C |

| Mca-EVKMDAEF-K(Dnp)-NH2 | Varies | Varies | -20°C or -80°C (light sensitive) |

| Sodium Acetate | Varies | Varies | Room Temperature |

| Acetic Acid | Varies | Varies | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Room Temperature |

| 96-well black, flat-bottom microplates | Varies | Varies | Room Temperature |

Protocol

This protocol is designed for a total reaction volume of 100 µL per well in a 96-well plate format. All experiments should include appropriate controls.

Reagent Preparation

-

BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare a 0.2 M solution of sodium acetate in deionized water.[7] Adjust the pH to 4.5 using acetic acid.[7] Dilute this stock to a final concentration of 50 mM with deionized water.[7] It is crucial to operate at an acidic pH as BACE1 exhibits optimal activity under these conditions.[4][11]

-

BACE1 Substrate Stock Solution (10 mM): Dissolve the Mca-EVKMDAEF-K(Dnp)-NH2 substrate in DMSO to create a 10 mM stock solution.[7] Aliquot and store at -20°C or -80°C, protected from light to prevent photobleaching of the fluorophore.[3]

-

Working Substrate Solution (50 µM): On the day of the experiment, thaw a substrate stock aliquot and dilute it to a final working concentration of 50 µM in BACE1 Assay Buffer.[12] The optimal substrate concentration should be empirically determined but is often near the Michaelis-Menten constant (Km) value for the enzyme.[7]

-

BACE1 Enzyme Working Solution: Thaw the recombinant BACE1 enzyme on ice. Immediately before use, dilute the enzyme to the desired concentration in cold BACE1 Assay Buffer. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.[7]

Assay Procedure

The following steps outline the procedure for both a standard enzyme activity assay and an inhibitor screening assay.

Caption: General experimental workflow for BACE1 inhibitor screening.

It is recommended to use a 96-well black microplate to minimize light scattering and background fluorescence.[6][13] A suggested plate layout is provided below:

| Well Type | Description |

| Blank | 100 µL BACE1 Assay Buffer only. Used to measure background fluorescence.[7] |

| Negative Control | BACE1 Assay Buffer and Working Substrate Solution. Measures substrate auto-hydrolysis.[7] |

| Positive Control | BACE1 Assay Buffer, BACE1 Enzyme Working Solution, and Working Substrate Solution. Represents 100% enzyme activity.[3] |

| Inhibitor Wells | BACE1 Assay Buffer, BACE1 Enzyme Working Solution, Working Substrate Solution, and inhibitor solution at various concentrations. |

-

Dispense Reagents: Add the appropriate components to each well according to the plate layout. For inhibitor studies, add the inhibitor or vehicle (e.g., DMSO, ensuring the final concentration is consistent across all wells and typically ≤1%) to the respective wells.[7]

-

Pre-incubation (for inhibitor studies): If testing inhibitors, pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme before the addition of the substrate.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Working Substrate Solution to all wells except the blank wells. For inhibitor studies, this step follows the pre-incubation period.[7]

-

Kinetic Measurement: Immediately place the microplate in a fluorometer pre-set to 37°C.[3] Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.[7] The recommended excitation wavelength is between 320-345 nm, and the emission wavelength is between 405-500 nm.[7][12]

Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells at each time point.

-

Calculate Initial Velocity (V₀): For each well, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Determine Enzyme Inhibition: For inhibitor screening, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V₀ of inhibitor well / V₀ of positive control well)] x 100

-

IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), plot the percent inhibition against the logarithm of the inhibitor concentration.[14] The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of BACE1 activity.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, it is essential to incorporate several quality control measures:

-

Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]

-

Linearity of the Reaction: Ensure that the enzyme concentration and incubation time result in a linear increase in fluorescence, indicating that the reaction is in the initial velocity phase.

-

Solvent Effects: The final concentration of solvents like DMSO should be kept low and consistent across all wells to avoid any potential effects on enzyme activity.[15]

-

Light Sensitivity: The substrate is light-sensitive; therefore, all steps involving the substrate should be performed with minimal exposure to light.[3]

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence | Substrate auto-hydrolysis | Prepare fresh substrate solution. Ensure the purity of the substrate. |

| Contaminated buffer or reagents | Use fresh, high-purity reagents. | |

| Low signal-to-noise ratio | Insufficient enzyme or substrate concentration | Optimize the concentrations of both enzyme and substrate.[3] |

| Inappropriate filter set on the fluorometer | Ensure the excitation and emission wavelengths are correctly set for the Mca fluorophore. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |

| Enzyme instability | Ensure the enzyme is stored and handled correctly. Prepare fresh enzyme dilutions for each experiment. |

Conclusion

The Mca-EVKMDAEF-K(Dnp)-NH2 BACE1 assay provides a robust, sensitive, and high-throughput method for the discovery and characterization of BACE1 inhibitors. By adhering to the detailed protocol and incorporating the recommended quality control measures, researchers can generate reliable and reproducible data, accelerating the development of potential therapeutics for Alzheimer's disease.

References

-

Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC. (2025, June 7). National Center for Biotechnology Information. [Link]

-

A continuous time-resolved fluorescence assay for the identification of BACE1 inhibitors. PubMed. [Link]

-

Development of a specific ELISA to measure BACE1 levels in human tissues - PMC. National Center for Biotechnology Information. [Link]

-

Use of a 96-well microplate reader for measuring routine enzyme activities. PubMed. [Link]

-

Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. ACS Publications. [Link]

-

Suggested layout of 96-well black microplates for the assay of... - ResearchGate. ResearchGate. [Link]

-

BACE1 Assay Kit. BPS Bioscience. [Link]

-

BACE1 Assay Kit BACE1 71656. BPS Bioscience. [Link]

-

Microplate Enzyme Assay Using Fluorescence Original Reference. University of California, Davis. [Link]

-

Multiwell fluorometric and colorimetric microassays for the evaluation of beta-secretase (BACE-1) inhibitors | Request PDF. ResearchGate. [Link]

-

Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC. National Center for Biotechnology Information. [Link]

-

IC50 of ICT for BACE1 The BACE1 inhibition assay was executed using a... - ResearchGate. ResearchGate. [Link]

-

Biochem Lab 96 well real time MDH assay protocol F21. University of San Diego. [Link]

-

Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. ResearchGate. [Link]

-

Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC. National Center for Biotechnology Information. [Link]

-

Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. MDPI. [Link]

-

MCA-AFRATDHG-{Lys(DNP)}. LifeTein. [Link]

-

Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC. National Center for Biotechnology Information. [Link]

-

Visualization of Alzheimer's Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer. Frontiers in Molecular Neuroscience. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Visualization of Alzheimer’s Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer [frontiersin.org]

- 3. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A continuous time-resolved fluorescence assay for identification of BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bachem.com [bachem.com]

- 10. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

High-throughput screening BACE1 inhibitor protocol

Application Note: High-Throughput Screening (HTS) of BACE1 Inhibitors Using TR-FRET

-Secretase (BACE1) InhibitorsAbstract & Introduction

Alzheimer’s Disease (AD) pathology is characterized by the accumulation of amyloid-beta (A

This application note details a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening BACE1 inhibitors in a 384-well format. Unlike standard FRET, TR-FRET utilizes long-lifetime lanthanide donors (e.g., Europium) to gate signal detection, eliminating short-lived background fluorescence from library compounds—a critical requirement for minimizing false positives in HTS.

Mechanism of Action: The Amyloidogenic Pathway

To understand the assay target, one must visualize the proteolytic processing of APP. BACE1 is the rate-limiting enzyme.[3]

Figure 1: The Amyloidogenic processing of APP. BACE1 cleavage is the first and rate-limiting step, generating the C99 fragment which is subsequently processed by

Assay Principle: TR-FRET

This protocol utilizes a synthetic peptide substrate derived from the "Swedish" mutant of APP (SEVNLDAEFR), which BACE1 cleaves with high efficiency.

-

Substrate: Biotin-SEVNLDAEFR-Cy5 (or similar acceptor).

-

Donor: Europium (Eu3+)-Cryptate conjugated to Streptavidin.

-

Mechanism: The Eu-Streptavidin binds the Biotin-peptide. When the peptide is intact, the Eu3+ (Donor) excites the Cy5 (Acceptor), resulting in FRET (Emission at 665 nm). BACE1 cleavage separates the donor and acceptor, causing a loss of FRET signal.[2]

Signal Readout:

-

High Signal (665 nm): Intact Substrate (Inhibition).

-

Low Signal (665 nm): Cleaved Substrate (Active Enzyme).

Materials & Reagents

A. Biological Reagents

| Component | Specification | Notes |

| BACE1 Enzyme | Recombinant human BACE1 (ectodomain) | Purity >95%. Avoid freeze-thaw cycles.[5] |

| Substrate | Biotin-K-SEVNLDAEFR-Cy5 | "Swedish" mutation sequence.[6] |

| Donor Fluorophore | Europium-Streptavidin | Excitation: 337 nm, Emission: 620 nm. |

| Reference Inhibitor | Verubecestat (MK-8931) or OM99-2 | Use for Z-factor and IC50 validation. |

B. Buffers (Critical)

BACE1 is an acidic protease; maintaining pH 4.5–5.0 is non-negotiable for catalytic activity.

-

Assay Buffer (1X):

-

50 mM Sodium Acetate, pH 4.5

-

0.1% CHAPS or Brij-35 (Detergent prevents compound aggregation)

-

10% Glycerol (Stabilizes the enzyme)

-

-

Stop Solution:

-

100 mM Sodium Acetate, pH 5.0

-

Reference Inhibitor (e.g., 10

M OM99-2) - Optional, if endpoint read is delayed.

-

Experimental Protocol

Phase 1: Enzyme Titration (Linearity Check)

Before screening, determine the optimal enzyme concentration (EC) that yields <20% substrate conversion to ensure linear kinetics.

-

Prepare a 2-fold serial dilution of BACE1 (0 to 100 nM) in Assay Buffer.

-

Add 10

L of BACE1 to a 384-well black, low-volume plate. -

Add 10

L of Substrate (200 nM final).[7] -

Incubate for 60 minutes at RT.

-

Add Detection Reagents (Eu-Streptavidin).

-

Result: Select the BACE1 concentration that provides a Signal-to-Background (S/B) ratio > 30 and falls within the linear range of the product formation curve (typically 5–10 nM).

Phase 2: HTS Workflow (384-Well Format)

Figure 2: Step-by-step HTS workflow. Pre-incubation (Step 3) is vital to allow slow-binding inhibitors to interact with the active site.

Detailed Steps:

-

Compound Transfer: Dispense 100 nL of library compounds (in DMSO) into wells. Include "High Control" (DMSO only) and "Low Control" (Reference Inhibitor).

-

Enzyme Addition: Dispense 10

L of 2X BACE1 Enzyme (e.g., 10 nM) into all wells. -

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 30 mins at Room Temperature (RT). Note: This allows equilibrium for competitive inhibitors.

-

Substrate Initiation: Dispense 10

L of 2X Substrate (e.g., 200 nM) to start the reaction. -

Reaction: Incubate for 60–90 minutes at RT (protected from light).

-

Detection: Add detection mix (Eu-Streptavidin) diluted in Stop Buffer. Incubate 30 mins.

-

Read: Measure on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

-

Delay: 50

s -

Integration: 400

s[7]

-

Data Analysis & Validation

A. Ratiometric Calculation

Raw fluorescence data is prone to well-to-well variation. Always calculate the TR-FRET Ratio:

B. Percent Inhibition

C. Assay Robustness (Z-Factor)

A Z-factor > 0.5 is required for HTS validation.

- : Standard deviation of positive (DMSO) and negative (Inhibitor) controls.

- : Means of controls.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Z-Factor (<0.5) | Pipetting error or drift. | Check liquid handler CVs. Ensure plates are sealed during incubation to prevent evaporation. |

| High Background | Substrate degradation. | Substrates are light-sensitive.[8] Prepare fresh. Ensure pH is not >5.5 (autohydrolysis). |

| False Positives | Compound aggregation. | Ensure detergent (0.1% Brij-35 or Tween-20) is present in the assay buffer. |

| Inner Filter Effect | Colored compounds. | TR-FRET minimizes this, but ratiometric calculation is essential to correct for donor quenching. |

References

-

Vassar, R., et al. (1999). Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE. Science, 286(5440), 735-741. Link

-

Kennedy, M. E., et al. (2000). Biochemical characterization of BACE1, the transmembrane aspartic protease. Journal of Biological Chemistry, 275, 25259-25263. Link

-

Thermo Fisher Scientific. BACE1 FRET Assay Kit Protocol. User Guide. Link

-

BindingDB. Assay Method Information: HTRF FRET Assay for BACE1. BindingDB Protocol. Link

-

Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Alzheimer's disease: identification and development of β-secretase (BACE-1) binding fragments and inhibitors by dynamic ligation screening (DLS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Ensuring Assay Integrity Through Proper Substrate Preparation

An Application Note and Protocol for the Preparation of Mca-EVKMDAEF-K(Dnp)-NH2 Stock Solution in DMSO

The fluorogenic peptide substrate, Mca-EVKMDAEF-K(Dnp)-NH2, is a critical tool for researchers investigating the activity of β-secretase (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2] The utility of this substrate lies in its clever design, which employs the principle of Fluorescence Resonance Energy Transfer (FRET) to generate a quantifiable signal upon enzymatic cleavage.[3][4] The accuracy, reproducibility, and reliability of kinetic assays using this substrate are fundamentally dependent on the correct preparation and handling of the stock solution.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed protocol for the preparation of Mca-EVKMDAEF-K(Dnp)-NH2 stock solutions in dimethyl sulfoxide (DMSO). Beyond a simple recitation of steps, this guide explains the scientific rationale behind each procedural choice, ensuring a deep understanding that empowers researchers to prepare high-quality, stable, and reliable substrate solutions for their experimental needs.

Mechanism of Action: FRET-Based Detection of β-Secretase Activity

The functionality of Mca-EVKMDAEF-K(Dnp)-NH2 is based on FRET, a mechanism involving energy transfer between two light-sensitive molecules.[5][6] In the intact peptide, the fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), is in close proximity to a quencher group, 2,4-Dinitrophenyl (Dnp). When the Mca group is excited by light at its excitation wavelength (~328 nm), the energy it would normally release as fluorescence is instead transferred to the nearby Dnp quencher.[1]

In the presence of active β-secretase, the peptide is cleaved at a specific site, separating the Mca fluorophore from the Dnp quencher. This separation eliminates the FRET effect, allowing the Mca group to emit its characteristic fluorescence at ~420 nm upon excitation.[1] The resultant increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and thus, the activity of the β-secretase enzyme.

Core Physical and Chemical Properties

A summary of the essential properties of Mca-EVKMDAEF-K(Dnp)-NH2 is provided below for quick reference.

| Property | Value | Source(s) |

| Synonyms | β-Secretase Fluorogenic Substrate | [1] |

| Molecular Formula | C₆₆H₈₈N₁₄O₂₃S (as ammonium salt) | [1] |

| Molecular Weight | 1477.6 g/mol | [1] |

| Appearance | Lyophilized powder | [1] |

| Purity | ≥95% | [1] |

| Excitation Wavelength | ~328 nm | [1] |

| Emission Wavelength | ~420 nm | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |

| Storage (Powder) | -20°C, keep desiccated. Stable for ≥ 4 years. | [1][3] |

| Storage (Solution) | -20°C in aliquots. Use within 1-3 months. Avoid freeze-thaw cycles. | [3][7] |

Pre-Protocol Considerations: The Foundation of a Reliable Stock

Before proceeding to the protocol, it is crucial to understand the rationale behind key preparatory steps. These considerations are vital for preventing common errors that can lead to substrate degradation, inaccurate concentration, or precipitation.

-

Solvent Selection and Quality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide array of organic molecules, including complex peptides.[8][9] It is imperative to use anhydrous, high-purity (≥99.7%) DMSO . The presence of water can reduce the solubility of the peptide and may lead to hydrolysis of the compound over time, compromising its integrity.[10][11]

-

Handling of Lyophilized Powder: The peptide is supplied as a lyophilized (freeze-dried) powder, which is hygroscopic (readily absorbs moisture from the air). Before opening the vial, it must be allowed to equilibrate to ambient room temperature for at least 15-20 minutes. Opening a cold vial will cause atmospheric moisture to condense onto the powder, which can affect its stability and make accurate weighing difficult.

-

Protection from Light: The Mca fluorophore can be susceptible to photobleaching upon prolonged exposure to light. While short-term exposure during preparation is generally acceptable, it is good practice to store the resulting stock solution in amber vials or tubes wrapped in foil to protect it from light.[7][12]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many enzymatic assays.

Materials and Equipment

-

Mca-EVKMDAEF-K(Dnp)-NH2 (lyophilized powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Bath sonicator (recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Procedure

-

Equilibrate the Substrate Vial:

-

Remove the vial of lyophilized Mca-EVKMDAEF-K(Dnp)-NH2 from -20°C storage.

-

Place it on the benchtop and allow it to warm to room temperature for 15-20 minutes before opening.

-

-

Calculate the Required Mass:

-

The goal is to prepare a 10 mM stock solution. The molecular weight (MW) is 1477.6 g/mol .

-

Calculation: To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 1477.6 g/mol = 0.014776 g

-

Mass (mg) = 14.78 mg

-

-

For ease and accuracy, it is often practical to weigh a smaller, precise amount (e.g., 2 mg) and adjust the volume of DMSO accordingly.

-

Example Calculation for 2 mg:

-

Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

-

Volume (L) = 0.002 g / (0.010 mol/L x 1477.6 g/mol ) = 0.0001353 L

-

Volume (µL) = 135.3 µL

-

-

-

Weighing and Dissolution:

-

Tare the analytical balance with a sterile microcentrifuge tube.

-

Carefully weigh the calculated amount of the peptide (e.g., 2.0 mg) directly into the tube.

-

Using a calibrated micropipette, add the corresponding calculated volume of anhydrous DMSO (e.g., 135.3 µL) directly to the powder in the tube.

-

Immediately cap the tube securely.

-

Vortex the solution vigorously for 1-2 minutes.

-

If any particulates remain, place the tube in a bath sonicator for 5-10 minutes to facilitate complete dissolution.[11]

-

Visually inspect the solution against a light source to ensure it is clear and free of any visible precipitate.

-

-

Aliquoting for Storage:

-

To prevent degradation from multiple freeze-thaw cycles, it is critical to aliquot the stock solution.[13][14]

-

Dispense the stock solution into small, single-use volumes (e.g., 5-20 µL) in sterile, light-protected microcentrifuge tubes. The aliquot volume should be chosen based on the needs of your typical experiments.

-

-

Storage and Stability:

-

Clearly label all aliquots with the substrate name, concentration (10 mM), and date of preparation.

-

Store the aliquots at -20°C. For longer-term storage (>3 months), -80°C is preferable.

-

When properly stored, these aliquots are stable for at least 1-3 months.[3]

-

Workflow Visualization: From Vial to Storage

The following diagram illustrates the complete workflow for preparing the Mca-EVKMDAEF-K(Dnp)-NH2 stock solution.

Caption: A step-by-step workflow for preparing and storing the fluorogenic peptide stock solution.

Quality Control and Best Practices for Use

-

Final Dilution: When preparing working solutions for your assay (e.g., in PBS or cell culture medium), it is advisable to perform serial dilutions rather than a single large dilution. This gradual decrease in DMSO concentration helps prevent the peptide from precipitating out of the aqueous solution.[13][15]

-

DMSO Concentration in Assay: Always calculate the final percentage of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[13] Remember to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

-

Avoid Repeated Freeze-Thaw: Only thaw the number of aliquots required for a single day's experiments. Never refreeze a thawed aliquot. Discard any unused portion of a thawed aliquot to ensure maximum potency for future experiments.

By adhering to this detailed protocol and understanding the scientific principles that underpin it, researchers can confidently prepare high-quality Mca-EVKMDAEF-K(Dnp)-NH2 stock solutions, paving the way for robust and reproducible scientific findings.

References

-

Adooq Bioscience. (n.d.). Mca-SEVNLDAEFK(Dnp)-NH2. Retrieved from [Link]

-

Labchem. (n.d.). Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt). Retrieved from [Link]

-

Cheng, X., et al. (2012). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

-

National Institute of Technology and Evaluation, Japan. (n.d.). Initial Risk Assessment Report: m-Phenylenediamine. Retrieved from [Link]

-

Kobori, J. (n.d.). Common Reagents. Cold Spring Harbor Protocols. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Fluorescence Quality Management Solutions. Retrieved from [Link]

-

Buller, M. J., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

-

Lauer-Fields, J., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC. Retrieved from [Link]

-

Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

-

Thangamalar, S. (2025). Response to "Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?". ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

-

LookChem. (n.d.). DMSO Pharmaceutical grade. Retrieved from [Link]

-

Scribd. (n.d.). Chemical Properties of Amines. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Retrieved from [Link]

-

ResearchGate. (n.d.). How to make a compound dissolved in DMSO for a final use in aqueous solvents? Retrieved from [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of drug in DMSO? Retrieved from [Link]

-

bioRxiv. (2025). The Effects of DMSO on DNA Conformations and Mechanics. Retrieved from [Link]

-

MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

Physics of Life. (2025). The effects of DMSO on DNA conformations and mechanics. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) - Labchem Catalog [www2.labchem.com.my]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-techne.com [bio-techne.com]

- 8. DMSO Pharmaceutical grade-uses of dimethylsulfoxide-dimethyl sulfoxide | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rndsystems.com [rndsystems.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. rndsystems.com [rndsystems.com]

- 15. researchgate.net [researchgate.net]

Continuous Fluorescence Monitoring of Beta-Secretase (BACE1) Activity

Application Note & Protocol

Introduction

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the rate-limiting aspartyl protease in the amyloidogenic pathway, initiating the production of toxic amyloid-beta (Aβ) peptides implicated in Alzheimer’s Disease (AD).[1][2][3][4][5][6][7][8] While endpoint assays provide a snapshot of activity, continuous fluorescence monitoring offers superior kinetic resolution, allowing researchers to calculate initial velocities (

This guide details a robust FRET (Förster Resonance Energy Transfer) protocol for monitoring BACE1 activity in real-time. It utilizes a peptide substrate derived from the "Swedish" mutant of the Amyloid Precursor Protein (APP), which BACE1 cleaves with ~60-fold higher efficiency than the wild-type sequence, ensuring high signal-to-noise ratios.

Mechanistic Principle

The assay relies on a synthetic peptide coupled to a fluorophore (Donor) and a quencher (Acceptor).[2][3][6][9][10] In the intact peptide, the acceptor quenches the donor's fluorescence via FRET.[3] BACE1 cleavage separates the pair, restoring fluorescence.[6][9]

FRET Pair Selection:

-

Donor: 7-Methoxycoumarin-4-acetyl (MCA) — Ex: 320 nm / Em: 405 nm.

-

Quencher: 2,4-Dinitrophenyl (Dnp).[3]

-

Substrate Sequence: MCA-SEVNLDAEFR-K(Dnp)-RR-NH₂ (Based on the Swedish mutation:

).

Biological Context & Pathway

BACE1 competes with

Figure 1: APP Processing Pathways. BACE1 cleavage is the committed step in Aβ generation.[1][3][4][6]

Materials & Reagents

Reagents

| Component | Specification | Notes |

| BACE1 Enzyme | Recombinant human BACE1 (extracellular domain) | Store at -80°C. Avoid freeze/thaw.[3][11] |

| FRET Substrate | MCA-SEVNLDAEFR-K(Dnp)-RR-NH₂ | Stock: 10 mM in DMSO.[3] Store dark at -20°C. |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | CRITICAL: BACE1 is inactive > pH 5.[3][6][7][10]5. |

| Inhibitor Control | OM99-2 (Peptidomimetic) | |

| Plates | 96-well Black, Flat-Bottom | Black walls prevent light scattering/crosstalk. |

Instrumentation

-

Fluorescence Microplate Reader: Capable of kinetic reading (Ex 320nm / Em 405nm).[11]

-

Temperature Control: Set to 37°C (or 25°C if enzyme stability is a concern).

Experimental Protocol

Phase 1: Reagent Preparation

-

Assay Buffer (1X): Prepare 50 mM Sodium Acetate, pH 4.5. Filter sterilize (0.22 µm).

-

Enzyme Solution: Dilute BACE1 stock into Assay Buffer to a concentration of 20–100 nM (depending on specific activity). Keep on ice.

-

Expert Insight: Do not vortex the enzyme. Mix by gentle inversion to preserve tertiary structure.

-

-

Substrate Solution: Dilute the 10 mM DMSO stock into Assay Buffer to 20 µM (2X working concentration).

-

Note: Keep protected from light.[3] The final reaction concentration will be 10 µM (approx.

for this substrate).

-

Phase 2: Assay Setup (96-Well Plate)

Design the plate to include Background (No Enzyme), Positive Control (Enzyme + Substrate), and Inhibitor Test Wells.

Pipetting Scheme:

| Well Type | Assay Buffer (µL) | Compound/Inhibitor (µL) | Enzyme Solution (µL) | Substrate Solution (µL) | Total Vol (µL) |

|---|---|---|---|---|---|

| Blank (Background) | 50 | - | - | 50 | 100 |

| Positive Control | - | 10 (Buffer only) | 40 | 50 | 100 |

| Test Compound | - | 10 (10X conc) | 40 | 50 | 100 |

| Inhibitor Control | - | 10 (OM99-2) | 40 | 50 | 100 |

Phase 3: Execution & Monitoring

-

Pre-Incubation: Add Buffer, Compound, and Enzyme to the plate. Incubate for 15 minutes at 25°C to allow inhibitor binding.

-

Initiation: Rapidly add 50 µL of Substrate Solution to all wells.

-

Tip: Use a multichannel pipette to minimize the time lag between the first and last column.

-

-

Measurement: Immediately place in the plate reader.

Phase 4: Workflow Diagram

Figure 2: Step-by-step workflow for the continuous BACE1 FRET assay.

Data Analysis & Interpretation

Linearity Check

Plot RFU vs. Time for the Positive Control. Identify the linear range (typically 5–45 minutes).

-

Self-Validation: If the curve plateaus early, the enzyme concentration is too high (substrate depletion). Dilute enzyme and repeat.[6]

Velocity Calculation ( )

Calculate the slope of the linear portion for each well:

Inhibition Calculation

Normalize the velocity of test compounds against the Positive Control (

IC50 Determination

Plot % Inhibition vs. log[Inhibitor] . Fit the data using a non-linear regression (4-parameter logistic model):

Troubleshooting & Expert Insights

Common Pitfalls

-

Inner Filter Effect: High concentrations of colored inhibitors can absorb the excitation or emission light, mimicking inhibition.

-

Solution: Perform a "mock" assay with free fluorophore (MCA) and the inhibitor. If fluorescence decreases, the compound interferes optically.

-

-

pH Drift: BACE1 is an acid protease. If your inhibitor stock is very basic (e.g., in NaOH), it may shift the assay pH > 5.0, inactivating the enzyme.

-

Check: Verify the final pH of the reaction mixture.

-

-

DMSO Tolerance: BACE1 is generally tolerant to DMSO up to 5-10%, but high solvent concentrations can affect

. Keep DMSO constant across all wells (e.g., 2%).

Optimization

-

Substrate

: For inhibition studies (IC50), substrate concentration should be near -

Z' Factor: For high-throughput screening, calculate the Z' factor. A robust BACE1 assay should yield

.[6]

References

-

Vassar, R., et al. (1999). Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE.[3][5][14] Science, 286(5440), 735-741. Link

-

Ermolieff, J., et al. (2000). Proteolytic activation of recombinant pro-memapsin 2 (pro-beta-secretase) studied with new fluorogenic substrates. Biochemistry, 39(40), 12450-12456. Link

-

Kennedy, M. E., et al. (2003). Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence.[2][8] Analytical Biochemistry, 319(1), 49-55.[2] Link

-

Turner, R. T., et al. (2001). Substrate specificity of memapsin 2 (beta-secretase): structural basis for the "Swedish" mutation. Biochemistry, 40(34), 10001-10006. Link

-

BenchChem Technical Support. (2025). Kinetic Assay of BACE-1: Application Notes and Protocols. BenchChem.[3][15] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multicolor, Cell-Impermeable, and High Affinity BACE1 Inhibitor Probes Enable Superior Endogenous Staining and Imaging of Single Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Swedish APP mutation alters the effect of genetically reduced BACE1 expression on the APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitoring β-Secretase Activity in Living Cells with a Membrane Anchored FRET Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Mca-EVKMDAEF-K(Dnp)-NH2 Assays

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the fluorogenic FRET substrate, Mca-EVKMDAEF-K(Dnp)-NH2. Here, we address a critical and often overlooked artifact in fluorescence-based assays: the Inner Filter Effect (IFE) . This guide provides practical, in-depth troubleshooting advice and methodologies to ensure the accuracy and integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Mca-EVKMDAEF-K(Dnp)-NH2 and how does it work?

A1: Mca-EVKMDAEF-K(Dnp)-NH2 is a fluorogenic peptide substrate commonly used to measure the activity of proteases, such as β-secretase.[1] It operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[2] The peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[3] In the intact peptide, the close proximity of Dnp to Mca quenches the Mca fluorescence. When a protease cleaves the peptide sequence between the Mca and Dnp, they are separated, leading to a measurable increase in Mca's fluorescence (excitation/emission maxima at approximately 328/420 nm).[1][2]

Q2: My fluorescence signal is not linear with increasing enzyme or substrate concentration. What could be the cause?

A2: While several factors can lead to non-linear kinetics, a common culprit in fluorescence assays is the Inner Filter Effect (IFE).[4][5] This phenomenon occurs at higher sample concentrations and can lead to an underestimation of the true fluorescence signal, causing the response to plateau or even decrease.[6][7] It is crucial to distinguish IFE from true enzyme saturation or inhibition.

Q3: What is the Inner Filter Effect (IFE) and how is it different from fluorescence quenching?

A3: The Inner Filter Effect (IFE) is a phenomenon that reduces the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules within the sample.[8][9] It is not a true quenching mechanism, which involves non-radiative energy transfer through direct molecular interactions.[8] There are two types of IFE[6][8]:

-

Primary IFE: Occurs when the excitation light is absorbed by substances in the well before it can excite the Mca fluorophore.[6][7][8]

-

Secondary IFE: Occurs when the light emitted by the Mca fluorophore is re-absorbed by other molecules in the well before it reaches the detector.[6][8]

Q4: When should I suspect the Inner Filter Effect is impacting my assay?

A4: You should suspect IFE if you observe any of the following:

-

A non-linear relationship between fluorescence intensity and the concentration of a known fluorescent standard (e.g., free Mca).

-

A decrease in fluorescence signal at high concentrations of your test compound, especially if the compound is colored or has significant UV absorbance.

-

Inconsistent kinetic profiles that do not fit standard enzyme models.[10][11]

-

A general rule of thumb is that if the total absorbance of the sample in the well is greater than 0.1 at either the excitation or emission wavelength, IFE is likely to be significant.[6][8]

Troubleshooting Guide: Identifying and Correcting the Inner Filter Effect

Problem 1: Non-linear or decreasing fluorescence signal with increasing concentration of a test compound.

-

Probable Cause: The test compound absorbs light at the excitation wavelength of Mca (~328 nm) and/or the emission wavelength (~420 nm), causing primary and/or secondary inner filter effects. This can be misinterpreted as enzyme inhibition. Many small molecules used in screening libraries are inherently fluorescent or have strong absorbance properties.[12][13]

-

Solution:

-

Measure the absorbance spectrum of the test compound: Dissolve the compound in the assay buffer at the highest concentration used in your experiment. Scan the absorbance from at least 300 nm to 450 nm. If there is significant absorbance at or near 328 nm or 420 nm, IFE is likely.

-

Perform a control experiment: In the absence of enzyme, measure the fluorescence of a fixed concentration of a fluorescent standard (like free Mca or a pre-cleaved substrate) in the presence of increasing concentrations of your test compound. A decrease in fluorescence here directly indicates IFE.

-

Apply a mathematical correction: If IFE is confirmed, you can correct your raw fluorescence data.

-

Problem 2: Assay signal plateaus prematurely, even at low enzyme/substrate concentrations.

-

Probable Cause: The concentration of the Mca-EVKMDAEF-K(Dnp)-NH2 substrate itself or other buffer components might be too high, leading to IFE. The Dnp group has a broad absorbance that can contribute to this effect.

-

Solution:

-

Check substrate absorbance: Measure the absorbance of your substrate stock solution and the final concentration in the assay.

-

Perform a dilution series: Dilute your sample. If the fluorescence signal becomes linear with concentration upon dilution, IFE was likely the cause of the non-linearity.[14]

-

Optimize substrate concentration: Determine the lowest substrate concentration that still provides a robust signal and is below the Kₘ of the enzyme, if performing kinetic studies.

-

Visualizing the Inner Filter Effect